molecular formula C9H9NO2 B8816161 1,2-Propanedione, 1-phenyl-, 2-oxime

1,2-Propanedione, 1-phenyl-, 2-oxime

Cat. No.: B8816161
M. Wt: 163.17 g/mol
InChI Key: YPINLRNGSGGJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanedione, 1-phenyl-, 2-oxime is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry

  • Synthesis of Cyclometalated Iridium Complexes : This compound is utilized as a reactant in synthesizing cyclometalated iridium complexes for photophysical and electrochemical studies. These complexes are important in developing new materials for electronic applications .
  • Beckmann Rearrangement : It serves as a reactant in the Beckmann rearrangement of α-oximinoketones, which is crucial for producing various industrial chemicals .
  • Sonogashira Coupling Reactions : The compound is involved in Sonogashira coupling reactions, which are essential for synthesizing complex organic molecules .

Biology and Medicine

  • Synthesis of Hydroimidazothiazoles : The compound is used in synthesizing hydroimidazothiazoles via iodination and cyclization reactions, which have potential biological activities that could lead to new therapeutic agents .
  • Photosensitizers in Dental Materials : Research has shown that 1-phenyl-1,2-propanedione can act as a photosensitizer in visible light-cured dental resin composites. This application is significant in dental material science as it enhances the curing process under light exposure .

Case Study 1: Photoinitiators in Dental Materials

A study investigated the use of 1-phenyl-1,2-propanedione as a new photoinitiator for visible light-cured dental resin composites. The findings indicated that this compound effectively initiates polymerization under light exposure, offering advantages such as low toxicity and high efficiency in dental applications .

Case Study 2: Antioxidant Properties

Research on the antioxidant properties of extracts containing 1-phenyl-1,2-propanedione demonstrated its potential as an active ingredient in formulations aimed at reducing oxidative stress. The compound showed promising results in various assays measuring antioxidant capacity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Propanedione, 1-phenyl-, 2-oxime, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via oximation of 1-phenyl-1,2-propanedione using hydroxylamine hydrochloride under reflux in ethanol or methanol. Key variables include pH control (neutral to slightly acidic) and reaction time (6–12 hours). Purification involves recrystallization from ethanol/water mixtures. Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
  • Data Reference : CRC Handbook reports a melting point of 115°C for the 2-oxime derivative, with solubility in ethanol and water .

Q. How can researchers characterize the structural and spectral properties of this compound?

  • Methodology : Use IR spectroscopy to confirm the C=N stretch (1600–1650 cm⁻¹) and O–H bend (3400 cm⁻¹ for oxime). NMR (¹H and ¹³C) identifies proton environments: aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and oxime protons (δ 10–11 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 163.173 .
  • Contradictions : Discrepancies in spectral data may arise from tautomerism (keto-enol or syn-anti oxime forms). Use temperature-controlled NMR to resolve dynamic equilibria .

Q. What are the common pitfalls in analyzing purity, and how can conflicting solubility/melting point data be resolved?

  • Methodology : Conflicting solubility data (e.g., CRC’s "soluble in ethanol" vs. vendor-reported "limited solubility") can arise from polymorphic forms. Perform differential scanning calorimetry (DSC) to detect polymorph transitions and X-ray crystallography for definitive structure confirmation .
  • Data Cross-Validation : Compare experimental melting points with literature values (e.g., 115°C vs. vendor-reported 110–112°C ). Use HPLC with UV detection (λ = 254 nm) to assess purity thresholds (>98%) .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic addition of hydroxylamine to 1-phenyl-1,2-propanedione?

  • Methodology : Kinetic studies (e.g., stopped-flow UV-Vis) reveal a two-step mechanism: (1) rapid proton transfer to form an intermediate enol, followed by (2) rate-determining nucleophilic attack by hydroxylamine. Isotopic labeling (¹⁵N-hydroxylamine) and DFT calculations can validate transition states .
  • Contradictions : Conflicting reports on regioselectivity (1-oxime vs. 2-oxime) may stem from steric effects. Use substituent-tuning (e.g., electron-withdrawing groups on phenyl) to modulate reaction pathways .

Q. How does this compound interact with environmental surfaces, and what are its degradation pathways?

  • Methodology : Simulate indoor surface interactions (e.g., glass, cellulose) using microspectroscopic imaging (AFM-IR) to track adsorption/desorption kinetics. Oxidative degradation pathways can be studied via ozone exposure in chamber experiments, with LC-MS identification of byproducts like phenylglyoxylic acid .
  • Stability Data : The compound shows photolytic instability under UV light (λ = 300–400 nm), with a half-life of 4–6 hours. Stabilizers like BHT (0.1% w/w) extend shelf life .

Q. What strategies address discrepancies in bioactivity data across studies involving 1,2-Propanedione derivatives?

  • Methodology : Standardize assay conditions (e.g., solvent polarity, cell line selection) to minimize variability. For example, conflicting cytotoxicity data (IC₅₀ = 10–50 µM) may arise from DMSO solvent artifacts. Use orthogonal assays (MTT vs. apoptosis markers) for validation .
  • Advanced Techniques : Molecular docking studies predict binding affinity to enzymes like cyclooxygenase-2, but experimental validation via SPR (surface plasmon resonance) is critical .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-hydroxyimino-1-phenylpropan-1-one

InChI

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3

InChI Key

YPINLRNGSGGJJT-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propiophenone (0.100 g, 0.746 mmol) was reacted as described for the synthesis of 1-phenyl-butane-1,2-dione 2-oxime and gave the title material (0.103 g, 84%). HPLC 98.7% (220 nm), LCMS (+ESI, M+H+) m/z 279; 1H NMR (400 MHz, methanol-d4) δ (ppm): 2.09 (3H, s), 7.42 (2H, m), 7.55 (1H, m), 7.89 (2H, d, J=7.1 Hz).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

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